molecular formula C16H13BrN2O3 B5411870 (2E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide

Cat. No.: B5411870
M. Wt: 361.19 g/mol
InChI Key: QFCYOPFFSHJLHR-RUDMXATFSA-N
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Description

(2E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a bromophenyl group and a nitrophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methyl-4-nitroaniline.

    Formation of the Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methyl-4-nitroaniline in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Cyclization: The intermediate Schiff base is then subjected to cyclization under acidic conditions to form the desired enamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, pressure regulation, and the use of catalysts to enhance yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    (2E)-3-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

(2E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-11-10-14(19(21)22)7-8-15(11)18-16(20)9-4-12-2-5-13(17)6-3-12/h2-10H,1H3,(H,18,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCYOPFFSHJLHR-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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